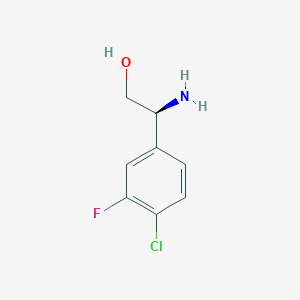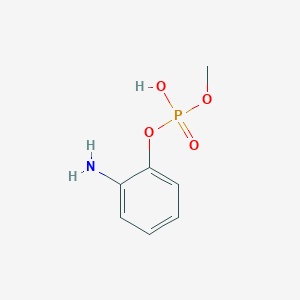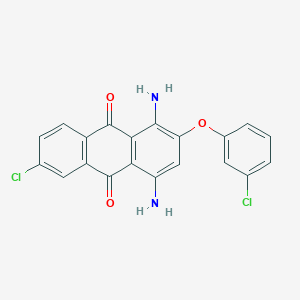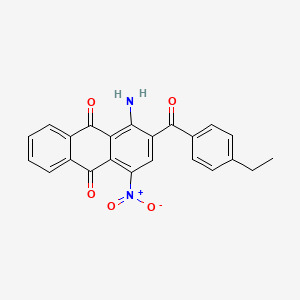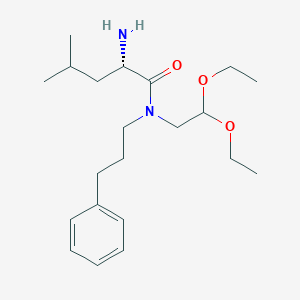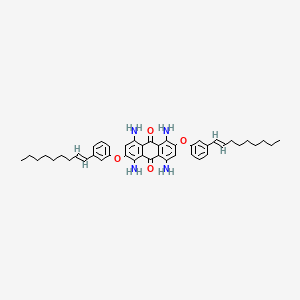
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. The starting materials often include anthraquinone derivatives, which undergo a series of substitutions and additions to introduce the amino and phenoxy groups. Common reagents used in these reactions include amines, phenols, and various catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Amino and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organic materials and dyes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of high-performance polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amino groups facilitate binding to active sites, while the phenoxy groups enhance its stability and solubility. Pathways involved in its action include inhibition of specific enzymes and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other anthraquinone derivatives such as:
- 2,3,5,6-Tetraamino-2,5-cyclohexadiene-1,4-dione
- 2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone .
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino and phenoxy groups allows for versatile chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C44H52N4O4 |
|---|---|
Peso molecular |
700.9 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2,6-bis[3-[(E)-non-1-enyl]phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C44H52N4O4/c1-3-5-7-9-11-13-15-19-29-21-17-23-31(25-29)51-35-27-33(45)37-39(41(35)47)43(49)38-34(46)28-36(42(48)40(38)44(37)50)52-32-24-18-22-30(26-32)20-16-14-12-10-8-6-4-2/h15-28H,3-14,45-48H2,1-2H3/b19-15+,20-16+ |
Clave InChI |
XKEFTXFHFDXJPK-MXWIWYRXSA-N |
SMILES isomérico |
CCCCCCC/C=C/C1=CC(=CC=C1)OC2=C(C3=C(C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)/C=C/CCCCCCC)N)C(=C2)N)N |
SMILES canónico |
CCCCCCCC=CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)C=CCCCCCCC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


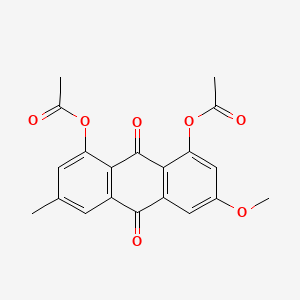

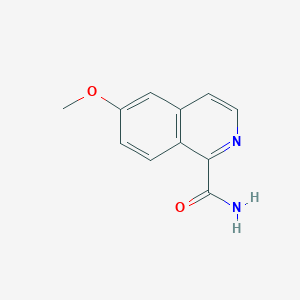
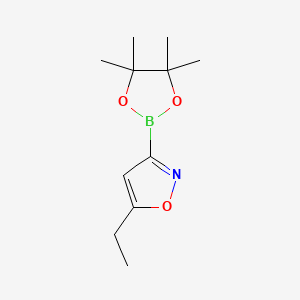
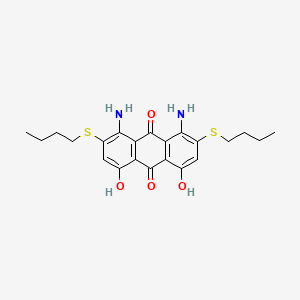
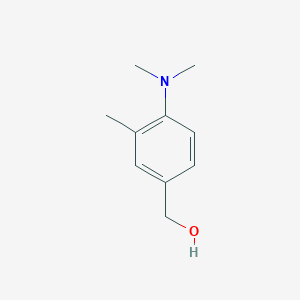
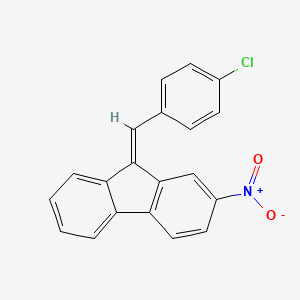
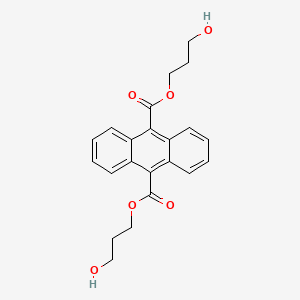
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
